N-[4-(ethylsulfamoyl)phenyl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide
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Overview
Description
N-[4-(ethylsulfamoyl)phenyl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide is a complex organic compound with the molecular formula C17H17N5O6S and a molecular weight of 419.41 g/mol This compound is characterized by its unique structure, which includes a furan ring, a pyrazole ring, and a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(ethylsulfamoyl)phenyl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide involves multiple steps, starting from readily available starting materials. The general synthetic route includes the following steps:
Formation of the Furan Ring: The furan ring is synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Pyrazole Ring: The pyrazole ring is introduced via a cyclization reaction involving hydrazine derivatives and suitable ketones or aldehydes.
Sulfonamide Formation: The sulfonamide group is introduced by reacting the intermediate compound with sulfonyl chlorides in the presence of a base.
Final Coupling: The final step involves coupling the furan and pyrazole intermediates under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, pressure, and reaction time, as well as using catalysts and solvents that enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[4-(ethylsulfamoyl)phenyl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-[4-(ethylsulfamoyl)phenyl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[4-(ethylsulfamoyl)phenyl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can disrupt various biological pathways, leading to its pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
- N-((4-(5-(p-tolyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl)phenyl)sulfonyl)acetamide .
- Hydrazine-coupled pyrazole derivatives .
Uniqueness
N-[4-(ethylsulfamoyl)phenyl]-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential pharmacological activities make it a valuable compound for research and development .
Properties
Molecular Formula |
C17H17N5O6S |
---|---|
Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-[4-(ethylsulfamoyl)phenyl]-5-[(4-nitropyrazol-1-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C17H17N5O6S/c1-2-19-29(26,27)15-6-3-12(4-7-15)20-17(23)16-8-5-14(28-16)11-21-10-13(9-18-21)22(24)25/h3-10,19H,2,11H2,1H3,(H,20,23) |
InChI Key |
VCVOBUNPUCUGSF-UHFFFAOYSA-N |
SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Canonical SMILES |
CCNS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(O2)CN3C=C(C=N3)[N+](=O)[O-] |
Origin of Product |
United States |
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